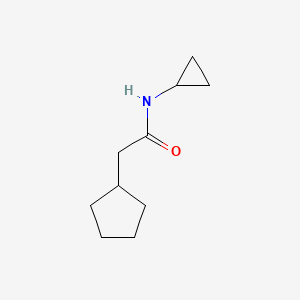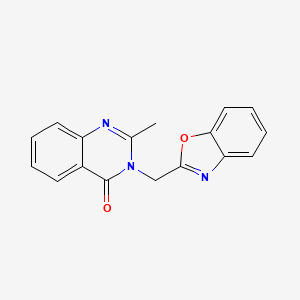![molecular formula C16H14FN3O B7472916 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancers. This compound belongs to the class of urea derivatives and has a molecular weight of 389.42 g/mol.
Mechanism of Action
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This mechanism of action has been found to be effective in treating various types of B-cell malignancies.
Biochemical and Physiological Effects:
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has been shown to be well-tolerated and has not shown any significant toxicity. However, further studies are needed to evaluate the safety and toxicity of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea in humans.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea is its selectivity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. Another advantage is its good pharmacokinetic profile, which makes it suitable for oral administration. However, one limitation of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea is its low solubility, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the development of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea. One direction is to evaluate its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to evaluate its efficacy in treating other types of cancers, such as solid tumors. Further studies are also needed to evaluate the safety and toxicity of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea in humans, and to optimize its pharmacokinetic properties. Overall, 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has shown promising results in preclinical studies and has the potential to be a valuable addition to the arsenal of anticancer agents.
Synthesis Methods
The synthesis of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea involves a multistep process that starts with the reaction of 4-fluorobenzylamine and 4-cyanophenyl isocyanate. The resulting intermediate is then reacted with N-methyl-N-(3-(trifluoromethyl)phenyl)amine to form 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea. The overall yield of this synthesis is around 30%, and the purity of the final product is typically above 95%.
Scientific Research Applications
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has been extensively studied for its potential in treating various types of cancers, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has shown potent antitumor activity and has been found to inhibit the growth of cancer cells both in vitro and in vivo. 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has also been shown to be effective in combination with other anticancer agents, such as rituximab and lenalidomide.
properties
IUPAC Name |
3-(4-cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20(11-13-2-6-14(17)7-3-13)16(21)19-15-8-4-12(10-18)5-9-15/h2-9H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQZOOFMXPXSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)

![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)


![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
